REACTION_CXSMILES
|
C([CH:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[C:4](=[O:12])[CH2:5][CH2:6][C:7]([O:9]CC)=[O:8])#N>Br>[CH3:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:3][C:4](=[O:12])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]
|
Name
|
ethyl 5-cyano-4-oxo-5-(2-methylphenyl)pentanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(CCC(=O)OCC)=O)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
1550 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
) was heated
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture separated into two layers
|
Type
|
CUSTOM
|
Details
|
The lower, aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3 × 500 ml.)
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
ADDITION
|
Details
|
was added to the upper, organic layer of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The chloroform solution (about 2 liters) thus obtained
|
Type
|
WASH
|
Details
|
was washed with water (3 × 200 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)CC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 535 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |